Enabling 1,000-Fold Degradation Selectivity for BRD4 over BRD2/3 in PROTAC BD-9136
The incorporation of 3-[2-(4-Methylpiperazin-1-yl)ethyl]azetidin-3-ol as a rigid linker in the PROTAC BD-9136 is directly responsible for its exceptional degradation selectivity. BD-9136 demonstrates a degradation selectivity of ≥1000-fold for the BRD4 protein over the closely related isoforms BRD2 and BRD3 [1]. This high selectivity was achieved through precise conformational control of the linker, as an earlier analog with a flexible ethylamino linker did not exhibit this degree of specificity [2].
| Evidence Dimension | Degradation Selectivity (BRD4 vs. BRD2/3) |
|---|---|
| Target Compound Data | ≥1000-fold selectivity for BRD4 degradation |
| Comparator Or Baseline | BD-764 (flexible ethylamino linker) - isoform-selective but with a different profile [2] |
| Quantified Difference | ≥1000-fold (class-level inference for the impact of the rigid linker) |
| Conditions | Cellular degradation assay; precise conformational control study leading to BD-9136 [1] |
Why This Matters
For procurement, this linker is the key to achieving the unparalleled isoform-selectivity of BD-9136, a crucial feature for minimizing off-target effects in BRD4-targeted therapeutic research.
- [1] Hu, J., Hu, B., Xu, F., Wang, M., Qin, C., McEachern, D., ... & Wang, S. (2023). Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity. Journal of Medicinal Chemistry, 66(12), 8222-8237. View Source
- [2] Scite.ai. (n.d.). Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity [Report]. Retrieved from https://scite.ai/reports/precise-conformational-control-yielding-highly-y8bkXGbl View Source
